

Acyclovir-d4: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Acyclovir-d4

Cat. No.: B602433

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acyclovir-d4**, a deuterated analog of the antiviral drug Acyclovir. It details its primary application in research as an internal standard for the accurate quantification of Acyclovir in biological matrices, a critical aspect of pharmacokinetic and bioequivalence studies. This document outlines the core chemical properties, mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Acyclovir-d4

Acyclovir-d4 is a stable, isotopically labeled form of Acyclovir where four hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to Acyclovir but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.^[1]

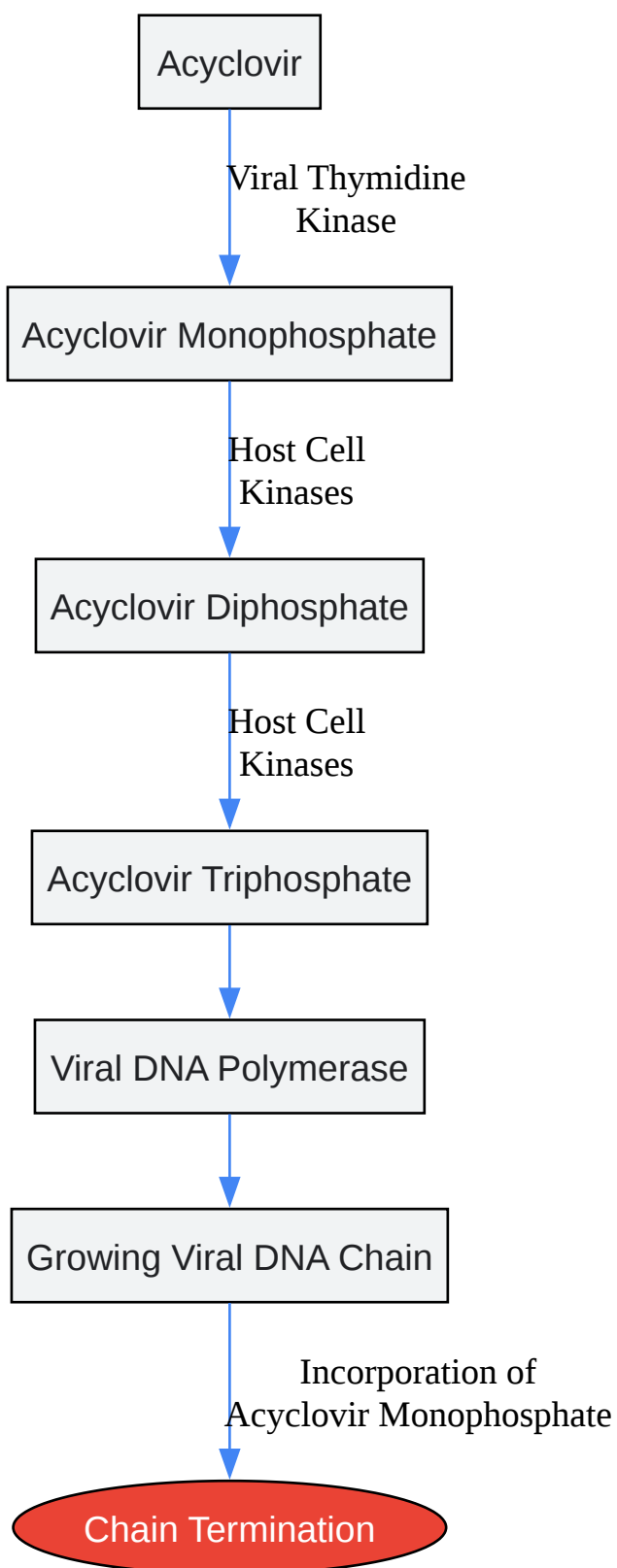
Table 1: Chemical and Physical Properties of **Acyclovir-d4**

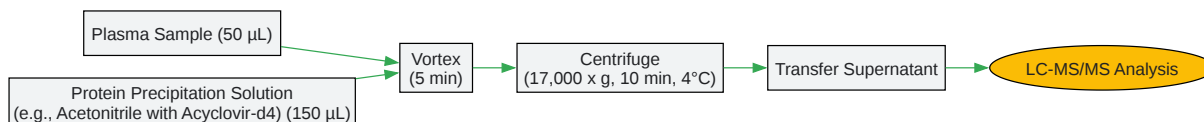
Property	Value
IUPAC Name	2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one
Molecular Formula	C ₈ H ₇ D ₄ N ₅ O ₃
Molecular Weight	229.23 g/mol
CAS Number	1185179-33-2
Appearance	White to off-white solid
Purity	Typically ≥98%

Mechanism of Action of Acyclovir

To understand the significance of accurately quantifying Acyclovir, it is essential to grasp its mechanism of action. Acyclovir is a synthetic purine nucleoside analog that is highly effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).^[2] Its antiviral activity is dependent on its selective phosphorylation by a viral-encoded enzyme, thymidine kinase (TK).^[1]

The activation of Acyclovir is a multi-step process that ultimately leads to the termination of viral DNA synthesis.





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References

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